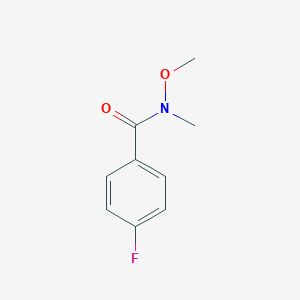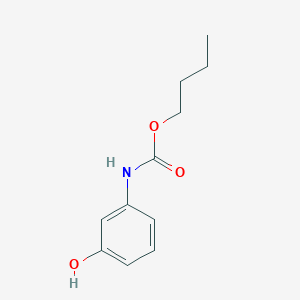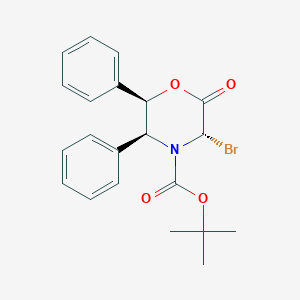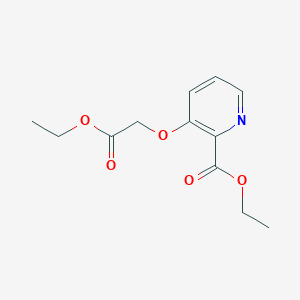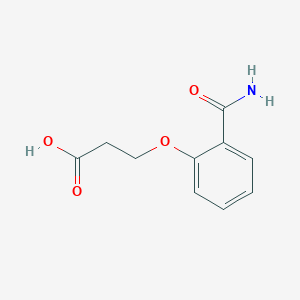
3-(2-Carbamoylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Scientific Research Applications
Renewable Building Block for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-(2-Carbamoylphenoxy)propanoic acid, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation paves the way for applications in a wide range of materials due to its compatibility with various –OH bearing compounds or macromolecules (Trejo-Machin et al., 2017).
Pharmacological Research
In pharmacological research, a derivative of 3-(2-Carbamoylphenoxy)propanoic acid, specifically 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, has been utilized. Its inclusion in opioid peptide derivatives has led to the development of novel opioid antagonists, contributing to advancements in pain management and addiction treatment research (Lu et al., 2006).
Antioxidant Activity Exploration
Exploration of phenolic acids, including those structurally similar to 3-(2-Carbamoylphenoxy)propanoic acid, has shown their potential as antioxidants. The structure-activity relationship studies have revealed how the number of phenolic groups and the type of alkyl spacer between the carboxylic acid and aromatic ring influence antioxidant activity. This research contributes to the development of antioxidants in various health-related fields (Siquet et al., 2006).
Biochemical Research
In biochemical research, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited notable antibacterial activities against various bacteria, highlighting their potential in developing new antimicrobial agents (Zhang et al., 2011).
Industrial Applications
From an industrial perspective, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid, like propionic acid and its analogs, have been studied for their potential in producing chemicals like propanol and propylene via sugar fermentation. This research offers insights into the use of carbohydrates as an alternative feedstock, contributing to the development of more sustainable chemical production processes (Rodriguez et al., 2014).
Safety And Hazards
Future Directions
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
properties
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)


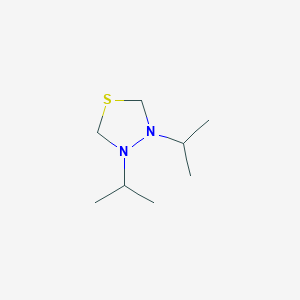
![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)




